2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
Overview
Description
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.11134135 g/mol and the complexity rating of the compound is 348. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['522848', '119997', '118371']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that tryptophan, a component of this compound, plays a crucial role in protein synthesis and serves as a biochemical precursor for the synthesis of multiple important bioactive compounds .
Mode of Action
It can be inferred from the known actions of tryptophan that it likely interacts with its targets to produce a variety of bioactive molecules that act in various organs through different action mechanisms .
Biochemical Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It is known that tryptophan metabolism is a complex process that results in many bioactive molecules acting in various organs through different action mechanisms .
Result of Action
It is known that the metabolites of tryptophan can significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Action Environment
The action, efficacy, and stability of Glycyl-DL-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Additionally, the production of tryptophan in E. coli has been shown to be influenced by the use of alternative carbon sources .
Biochemical Analysis
Biochemical Properties
Glycyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in protein metabolism. It is an incomplete breakdown product of protein digestion or protein catabolism . This dipeptide interacts with various enzymes and proteins, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan . The interactions of Glycyl-DL-tryptophan with these enzymes are crucial for the regulation of tryptophan levels and its subsequent conversion into bioactive compounds such as serotonin and kynurenine .
Cellular Effects
Glycyl-DL-tryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the kynurenine pathway, which is involved in immune response and neuroprotection . Additionally, Glycyl-DL-tryptophan can modulate the activity of phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis . These effects highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.
Molecular Mechanism
At the molecular level, Glycyl-DL-tryptophan exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin . Additionally, Glycyl-DL-tryptophan can inhibit the activity of phosphoenolpyruvate carboxykinase, thereby influencing gluconeogenesis . These interactions underscore the compound’s role in regulating metabolic pathways and maintaining cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycyl-DL-tryptophan can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the production of tryptophan and its metabolites can be affected by temporal changes in enzyme activity and metabolic flux . These findings suggest that the temporal dynamics of Glycyl-DL-tryptophan are crucial for understanding its biochemical and physiological roles.
Dosage Effects in Animal Models
The effects of Glycyl-DL-tryptophan vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At high doses, Glycyl-DL-tryptophan can exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on cellular health . These dosage-dependent effects highlight the importance of optimizing the concentration of Glycyl-DL-tryptophan for therapeutic applications.
Metabolic Pathways
Glycyl-DL-tryptophan is involved in several metabolic pathways, including the kynurenine and serotonin pathways . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan into bioactive metabolites . These interactions influence metabolic flux and the levels of various metabolites, thereby regulating physiological processes such as immune response and neurotransmission .
Transport and Distribution
Within cells and tissues, Glycyl-DL-tryptophan is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure the proper localization and accumulation of the compound, facilitating its interactions with target enzymes and proteins . The distribution of Glycyl-DL-tryptophan is essential for its biochemical and physiological functions.
Subcellular Localization
Glycyl-DL-tryptophan is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles . This localization is crucial for the compound’s activity and function, as it enables Glycyl-DL-tryptophan to interact with enzymes and proteins involved in metabolic pathways.
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315302 | |
Record name | Glycyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycyl-Tryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2189-26-6, 50632-89-8, 1432-27-5, 2390-74-1 | |
Record name | Glycyl-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2189-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Glycyl-DL-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC522848 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC119997 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Tryptophan, N-glycyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycyl-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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